This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. It is classified as a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules associated with the amine group in the structure.
The synthesis of (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride can be achieved through several methods, typically involving multi-step organic reactions.
The molecular structure of (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride can be analyzed using various spectroscopic techniques.
C1CCN(C1)C(=N)C2=CC=NC=C2
which provides a shorthand notation for the chemical structure.The compound's structure can be confirmed using:
(1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride participates in several chemical reactions that highlight its reactivity and functional versatility.
The mechanism of action of (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride is primarily linked to its interaction with biological targets, particularly receptors involved in neurotransmission.
Understanding the physical and chemical properties of (1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride is crucial for its application in research and industry.
(1-Pyrimidin-5-ylpiperidin-4-yl)methanamine;dihydrochloride has several applications across various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: